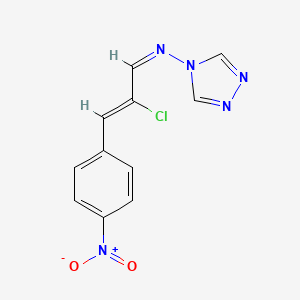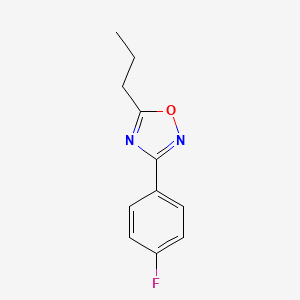![molecular formula C17H20N2O4 B3916538 [3-(Methoxymethyl)pyrrolidin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone](/img/structure/B3916538.png)
[3-(Methoxymethyl)pyrrolidin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone
Overview
Description
[3-(Methoxymethyl)pyrrolidin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, an oxazole ring, and a phenoxymethyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methoxymethyl)pyrrolidin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium reagents, which facilitate the formation of the desired molecular structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
[3-(Methoxymethyl)pyrrolidin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
[3-(Methoxymethyl)pyrrolidin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(Methoxymethyl)pyrrolidin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and resulting in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Bromomethyl methyl ether: Contains a bromomethyl group and is used in organic synthesis.
Imiquimod Related Compound D: An imidazoquinoline derivative with potential therapeutic applications.
Uniqueness
What sets [3-(Methoxymethyl)pyrrolidin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone apart is its combination of a pyrrolidine ring, an oxazole ring, and a phenoxymethyl group
Properties
IUPAC Name |
[3-(methoxymethyl)pyrrolidin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-21-10-13-7-8-19(9-13)17(20)15-11-23-16(18-15)12-22-14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWZAHUYMCLHCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C(=O)C2=COC(=N2)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-naphthalen-2-yloxyacetate](/img/structure/B3916455.png)
![3-Benzyl-2-[(1E)-2-(4-nitrophenyl)ethenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B3916456.png)
![N-(2-bromophenyl)-2-[(2,5-dichlorophenyl)thio]acetamide](/img/structure/B3916460.png)
![(2E)-3-(3-bromo-4-methoxyphenyl)-N-[2,6-di(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B3916465.png)

![4-(cyclohexylmethyl)-5-[(methylamino)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3916473.png)
![butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B3916474.png)
![1-[2-hydroxy-3-(3-{[(3-isopropoxypropyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B3916476.png)
![Methyl 3-[(2E)-2-[(4-bromophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]benzoate](/img/structure/B3916478.png)
![N'~3~-((E)-1-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B3916481.png)

![(1R,2R)-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B3916509.png)
![11-TERT-BUTYL-5-(METHYLSULFANYL)-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAEN-3-YLUREA](/img/structure/B3916515.png)
![8-[(AZEPAN-1-YL)METHYL]-7-HYDROXY-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B3916532.png)
